Log P Partition Coefficient: Dodecyl vs. Short-Chain Acetoacetate Esters
The lipophilicity of dodecyl acetoacetate is substantially greater than that of its shorter-chain homologs. Dodecyl acetoacetate has an estimated log P (o/w) of 5.462 [1], while ethyl acetoacetate and butyl acetoacetate have reported log P values of 0.25–0.53 and 1.30–1.78 , respectively. This represents a log P increase of 4.9–5.2 units over the ethyl ester, translating to over 10,000-fold higher partition into octanol.
| Evidence Dimension | Octanol-Water Partition Coefficient (log P) |
|---|---|
| Target Compound Data | log P = 5.462 (est.) |
| Comparator Or Baseline | Ethyl acetoacetate: log P = 0.25–0.53; Butyl acetoacetate: log P = 1.30–1.78 |
| Quantified Difference | Δ log P ≈ 4.9–5.2 vs. ethyl; Δ log P ≈ 3.7–4.2 vs. butyl |
| Conditions | In silico estimation (KOWWIN v1.67 or similar) at 25°C; measured values for comparators from experimental databases |
Why This Matters
This extreme difference determines the compound's suitability for non-polar environments such as lipid-based drug delivery systems or hydrophobic polymer matrices, where ethyl or butyl esters would partition into aqueous phases.
- [1] Perflavory.com. Dodecyl acetoacetate, 52406-22-1: log P (o/w): 5.462 (est). View Source
